molecular formula C14H22N2 B1386224 4-(2-Ethylpiperidin-1-yl)-3-methylaniline CAS No. 1094863-25-8

4-(2-Ethylpiperidin-1-yl)-3-methylaniline

Cat. No.: B1386224
CAS No.: 1094863-25-8
M. Wt: 218.34 g/mol
InChI Key: YYURIJVGKUHVRE-UHFFFAOYSA-N
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Description

4-(2-Ethylpiperidin-1-yl)-3-methylaniline is a substituted aniline derivative featuring a 2-ethylpiperidine moiety at the para position and a methyl group at the meta position of the aromatic ring. The piperidine ring introduces conformational rigidity and basicity, while the methyl group on the aniline ring influences electronic and steric properties.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-13-6-4-5-9-16(13)14-8-7-12(15)10-11(14)2/h7-8,10,13H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURIJVGKUHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylpiperidin-1-yl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Ethylpiperidin-1-yl)-3-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target) 2-Ethylpiperidin-1-yl, 3-methyl C₁₃H₂₀N₂ 204.3 Hypothesized bioactivity due to piperidine moiety; potential use in drug design. -
4-(2-Ethylphenoxy)-3-methylaniline 2-Ethylphenoxy, 3-methyl C₁₅H₁₇NO 227.3 Used in organic synthesis; phenoxy group enhances lipophilicity.
4-Bromo-N-(3-(2-ethyl-6-methyl-1H-benzimidazol-1-yl)propyl)-3-methylaniline Bromo, benzimidazole, 3-methyl C₂₀H₂₃BrN₄ ~399.3 Antimycobacterial activity (MIC₉₉ = 0.6 μM); high selectivity index (SI > 100).
4-(4-Boc-piperazin-1-yl)-3-methylaniline Boc-piperazine, 3-methyl C₁₇H₂₅N₃O₂ 327.4 Boc-protected amine; intermediate in peptide and drug synthesis.
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS) Ethyl, hydroxy-sulfopropyl, 3-methyl C₁₃H₂₂N₂O₃S 298.4 Chromogenic reagent in enzymatic assays (e.g., uric acid, choline detection).
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline 3-Methylpiperidinyl-sulfonyl C₁₂H₁₈N₂O₂S 278.4 Sulfonamide group enhances stability; potential antimicrobial applications.

Key Findings:

Substituent Effects on Bioactivity: The benzimidazole derivative () exhibits potent antimycobacterial activity, suggesting that bulky heterocyclic substituents enhance target binding .

Electronic and Steric Modifications: The phenoxy group in 4-(2-ethylphenoxy)-3-methylaniline increases lipophilicity compared to the target’s piperidine group, which may influence pharmacokinetics . The sulfonyl group in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline enhances solubility and stability, making it suitable for aqueous assays .

Applications in Materials Science :

  • Methylaniline derivatives like M48 and M49 () demonstrate that methyl groups on aromatic rings improve luminescence efficiency in NIR-emitting materials, though the target compound’s piperidine group may alter conjugation .

Synthetic Accessibility: The synthesis of 4-(2-ethylphenoxy)-3-methylaniline involves coupling reactions under mild conditions (yield: 98%), suggesting that similar methods could apply to the target compound .

Biological Activity

4-(2-Ethylpiperidin-1-yl)-3-methylaniline (CAS No. 1094863-25-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2. The compound features a piperidine ring substituted with an ethyl group and a methyl group on the aniline moiety, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may exert its effects through:

  • Receptor Binding : It can act as a ligand, modulating receptor activity and influencing signal transduction pathways.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the piperidine ring correlates with increased antibacterial potency.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

2. Antinociceptive Effects

In vivo studies have shown that related compounds exhibit significant antinociceptive properties in rodent models of neuropathic pain. These studies suggest that the piperidine structure enhances the compound's ability to modulate pain pathways without inducing motor deficits .

3. Potential Anticancer Activity

Emerging evidence suggests that derivatives of piperidine compounds may possess anticancer properties. Studies have indicated that structural modifications can enhance cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Antinociceptive Studies : Research involving rodent models indicated that administration of the compound led to a significant reduction in pain responses, suggesting its utility in pain management therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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